

Inter-laboratory comparison of N-Phenyl-p-phenylenediamine quantification

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Compound of Interest

Compound Name: *N-Phenyl-p-phenylenediamine*

Cat. No.: B046282

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A Comparative Guide to the Quantification of N-Phenyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **N-Phenyl-p-phenylenediamine** (NPDA), a compound utilized in various industrial applications, including as a component in hair dyes and as an antioxidant in rubber.^{[1][2][3]} Given its potential for skin sensitization and other toxic effects, accurate quantification is crucial.^{[4][5]} This document summarizes the performance of various analytical techniques based on available experimental data, outlines detailed experimental protocols, and presents visual workflows to aid in methodological selection and implementation.

Comparative Performance of Analytical Methods

While a formal inter-laboratory comparison study for NPDA quantification was not identified in the public domain, this section summarizes the performance characteristics of various analytical methods as reported in scientific literature. This data allows for an objective comparison of the methods' capabilities.

Analytical Method	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery/Accuracy	Relative Standard Deviation (RSD)	Reference
HPLC-UV	Biological Samples (Gastric Contents, Blood, Urine)	Not Specified	10 µg	Not Specified	Not Specified	Not Specified	[1]
HPLC-UV	Air Samples	Not Specified	0.11 ng/injection	0.44 µg/m ³ (Reliable Quantitation Limit)	Average Extraction Efficiency : 101.0%	Pooled Coefficient of Variation: 0.0090	[6]
Spectrophotometry (Folin's Reagent)	Hair Dyes	2-12 µg/mL	Not Specified	Not Specified	Not Specified	< 2% (Intra-day & Inter-day)	[4][7]
Spectrophotometry (Ninhydrin Reagent)	Hair Dyes	0.1-0.6 µg/mL	Not Specified	Not Specified	Not Specified	< 2% (Intra-day & Inter-day)	[4][7]
GC-MS (after derivatization)	Biological Fluids (Blood, Urine, Gastric Content)	Not Specified	0.1 pg (S/N = 10)	Not Specified	~85%	Not Specified	[4]
UPLC-MS/MS	Human Urine	0.01-4.00 µg/L	0.6 ng/L	Not Specified	90.3%-94.1%	Intra-day: 0.9%-5.9	[8]

%, Inter-day:
1.1%-6.3
%

Intra-day:
0.9%-5.9
%, Inter-day:
1.1%-6.3
%

UPLC-
MS/MS

Dust

0.01-20.0
µg/L

0.018
ng/g

Not
Specified

90.3%-94
.1%

[8]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research needs.

High-Performance Liquid Chromatography (HPLC) for Biological Samples[1]

- Sample Preparation:
 - Gastric Contents: 2 mL of the sample is mixed with 2 mL of chloroform and 100 µL of an internal standard. The mixture is vortexed for 15 minutes, and the organic layer is separated. The extraction is repeated three times. The combined organic layers are dried under a stream of nitrogen and the residue is reconstituted in the mobile phase.
 - Blood: 2 mL of whole blood is centrifuged after the addition of 100 µL of an internal standard. The plasma is extracted with chloroform. The extract is then dried under nitrogen and reconstituted in the mobile phase.
 - Urine: 2 mL of urine is mixed with 100 µL of an internal standard, 0.1 N NaOH, and 2 mL of chloroform. The mixture is vortexed for 15 minutes, and the organic layer is separated for analysis.
- Chromatographic Conditions:

- Column: C18 silica gel column.
- Mobile Phase: Acetonitrile and 25 mM Ammonium acetate (10:90 v/v), pH 4.5.
- Flow Rate: 1 mL/minute.
- Detection: UV/VIS detector at 240 nm.
- Mode: Isocratic separation.

Spectrophotometric Determination in Hair Dyes[4][7]

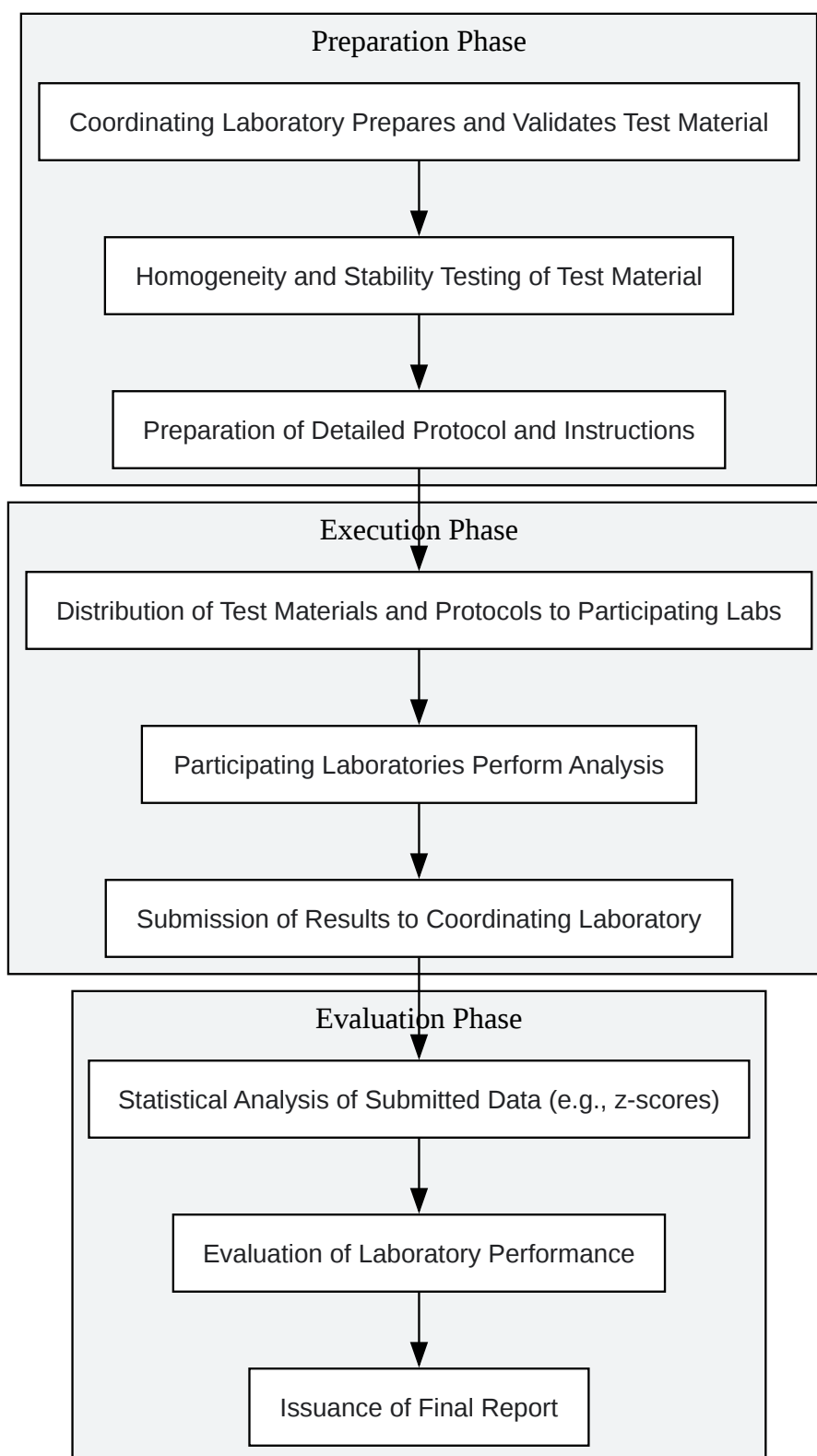
- Reagents:
 - Folin's reagent with 0.1 N NaOH.
 - 1% w/v Ninhydrin in acetone.
- Sample Preparation:
 - Accurately weigh about 100 mg of the hair dye sample and dissolve it in 100 mL of 0.1 N NaOH to obtain a stock solution of 1 mg/mL.
 - Prepare further dilutions to 100 µg/mL and 10 µg/mL.
- Analytical Procedure:
 - With Folin's Reagent: Mix the sample solution with the alkaline Folin's reagent and measure the absorbance at 453 nm.
 - With Ninhydrin Reagent: Mix the sample solution with the ninhydrin reagent in methanol and measure the absorbance at 431 nm.
- Quantification:
 - Construct a calibration curve using standard solutions of NPDA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Fluids[4]

- Sample Preparation:
 - Deproteinization/Hydrolysis: Treat the biological fluid sample to remove proteins or hydrolyze conjugates.
 - Liquid-Liquid Extraction: Extract the NPDA from the sample using an appropriate organic solvent.
 - Derivatization: Derivatize the extracted NPDA with trifluoroacetic anhydride (TFA).
- Internal Standard: Benzdine can be used as an internal standard for quantification.[4]
- GC-MS Conditions:
 - The specific column, temperature program, and mass spectrometer parameters should be optimized for the derivatized NPDA. Ion trap analysis can be utilized for detection.

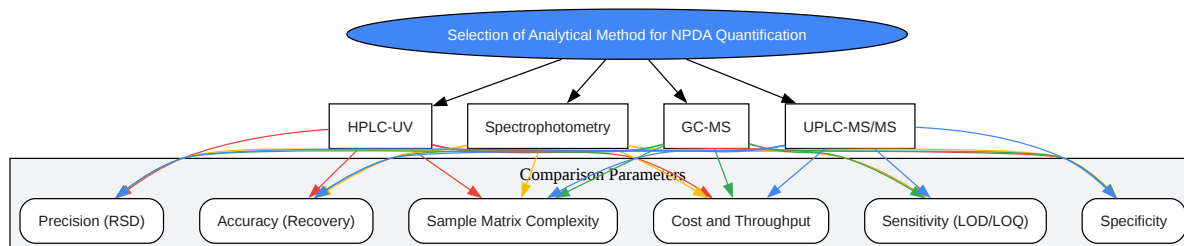
Visualizing Methodologies and Workflows

The following diagrams, generated using Graphviz, illustrate a typical workflow for an inter-laboratory comparison and a logical comparison of the analytical methods for NPDA quantification.



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Caption: Workflow of a typical inter-laboratory comparison study.



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